molecular formula C10H14BrF3N2O B2752517 4-bromo-5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856089-32-1

4-bromo-5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2752517
CAS No.: 1856089-32-1
M. Wt: 315.134
InChI Key: WVYPOBLYDMLEKQ-UHFFFAOYSA-N
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Description

4-Bromo-5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrazole Ring: Starting from a suitable 1,3-dicarbonyl compound and hydrazine or its derivatives to form the pyrazole core.

    Introduction of the Bromine Atom: Bromination of the pyrazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the sec-Butoxymethyl Group: Alkylation of the pyrazole with sec-butyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Trifluoroethyl Group: This could be achieved through nucleophilic substitution using a trifluoroethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sec-butoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogenation with palladium on carbon (Pd/C).

    Substitution: Sodium azide (NaN₃), thiols (R-SH).

Major Products

    Oxidation: Formation of sec-butoxymethyl aldehyde or carboxylic acid derivatives.

    Reduction: Formation of 4-hydro-5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole.

    Substitution: Formation of 4-substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions due to the presence of multiple functional groups.

Biology and Medicine

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Materials Science: Potential use in the development of new materials with unique properties due to the presence of trifluoroethyl and bromine groups.

Mechanism of Action

The mechanism of action of 4-bromo-5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Lacks the sec-butoxymethyl and trifluoroethyl groups, making it less complex.

    5-(sec-Butoxymethyl)-1H-pyrazole: Lacks the bromine and trifluoroethyl groups.

    1-(2,2,2-Trifluoroethyl)-1H-pyrazole: Lacks the bromine and sec-butoxymethyl groups.

Uniqueness

The combination of bromine, sec-butoxymethyl, and trifluoroethyl groups in 4-bromo-5-(sec-butoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole makes it unique. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, setting it apart from simpler pyrazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-bromo-5-(butan-2-yloxymethyl)-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrF3N2O/c1-3-7(2)17-5-9-8(11)4-15-16(9)6-10(12,13)14/h4,7H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYPOBLYDMLEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=NN1CC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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